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molecular formula C12H12N2O4 B8648767 4-Methyl-5,6-dimethoxy-8-nitroquinoline

4-Methyl-5,6-dimethoxy-8-nitroquinoline

Cat. No. B8648767
M. Wt: 248.23 g/mol
InChI Key: MWNVHYGVJILSRP-UHFFFAOYSA-N
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Patent
US04431807

Procedure details

A mixture of 4,5-dimethoxy-2-nitroaniline (3.96 g, 0.02 mol), arsenic acid (5.68 g, 0.04 mol) and 85% phosphoric acid (20 mL) was placed in a three-neck flask fitted with a thermometer and a dropping funnel. The reaction mixture was warmed to 100° (internal) with stirring and methyl vinyl ketone (2.1 g, 0.03 mol) was added at such a rate that the temperature was maintained at 100°±2°. After all the ketone was added, the mixture was stirred at 100° for an additional 30 min. The dark solution was poured into ice water (100 mL), treated with charcoal (Norit) and filtered. The filtrate was made alkaline (NH4OH) and extracted with chloroform. The extract was washed with water, dried (K2CO3), the solvent was evaporated and the dark residue was refluxed with benzene (100 mL). Insoluble tar was removed by filtration. The orange filtrate was concentrated to ca. 10 mL, placed on a silica gel column and eluted with benzene (ca. 2 L). The solvent was evaporated and the residue was recrystallized (×2) from methanol to give 1.3 g (30%) of the title compound, mp 123°-125°.
Quantity
3.96 g
Type
reactant
Reaction Step One
Quantity
5.68 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
30%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:9]([O:10][CH3:11])=[CH:8][C:6]([NH2:7])=[C:5]([N+:12]([O-:14])=[O:13])[CH:4]=1.[As](=O)(O)(O)O.P(=O)(O)(O)O.[CH:25]([C:27]([CH3:29])=O)=[CH2:26].C>>[CH3:11][O:10][C:9]1[C:3]([O:2][CH3:1])=[CH:4][C:5]([N+:12]([O-:14])=[O:13])=[C:6]2[C:8]=1[C:27]([CH3:29])=[CH:25][CH:26]=[N:7]2

Inputs

Step One
Name
Quantity
3.96 g
Type
reactant
Smiles
COC1=CC(=C(N)C=C1OC)[N+](=O)[O-]
Name
Quantity
5.68 g
Type
reactant
Smiles
[As](O)(O)(O)=O
Name
Quantity
20 mL
Type
reactant
Smiles
P(O)(O)(O)=O
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
C(=C)C(=O)C
Step Three
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Five
Name
ice water
Quantity
100 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed in a three-neck flask
CUSTOM
Type
CUSTOM
Details
fitted with a thermometer and a dropping funnel
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to 100° (internal)
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 100°±2°
STIRRING
Type
STIRRING
Details
the mixture was stirred at 100° for an additional 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (K2CO3)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
TEMPERATURE
Type
TEMPERATURE
Details
the dark residue was refluxed with benzene (100 mL)
CUSTOM
Type
CUSTOM
Details
Insoluble tar was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The orange filtrate was concentrated to ca. 10 mL
WASH
Type
WASH
Details
eluted with benzene (ca. 2 L)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized (×2) from methanol

Outcomes

Product
Name
Type
product
Smiles
COC1=C2C(=CC=NC2=C(C=C1OC)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 26.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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